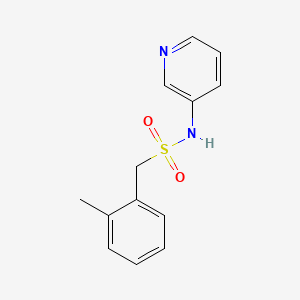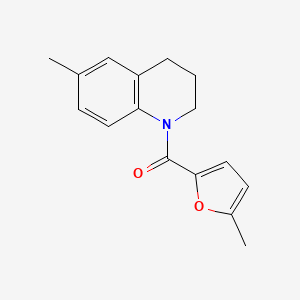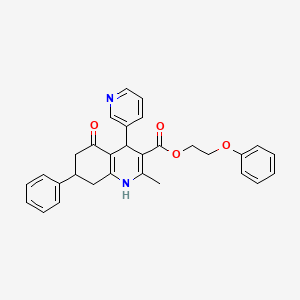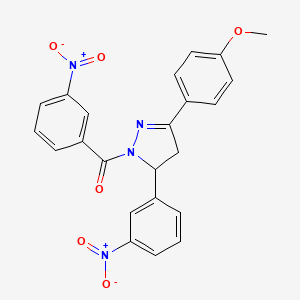
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide, also known as MRS 2578, is a selective antagonist of the P2Y6 receptor. This receptor is a member of the purinergic family of receptors, which are involved in cell signaling pathways. The P2Y6 receptor is mainly expressed in immune cells and has been implicated in various diseases, including inflammation, cancer, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been used in various scientific research applications, including the study of immune cell function, inflammation, and cancer. The P2Y6 receptor is mainly expressed in immune cells, and 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been shown to inhibit the activation of these cells. This inhibition can lead to a decrease in inflammation and an increase in the effectiveness of cancer treatments.
Mecanismo De Acción
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 is a selective antagonist of the P2Y6 receptor. This receptor is activated by the binding of extracellular nucleotides, such as ATP and UTP. The activation of the P2Y6 receptor leads to the activation of various signaling pathways, including the PI3K-Akt and MAPK pathways. 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 binds to the P2Y6 receptor and prevents the binding of extracellular nucleotides, thereby inhibiting the activation of these signaling pathways.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been shown to have various biochemical and physiological effects. In immune cells, 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been shown to inhibit the production of cytokines, such as IL-6 and TNF-α, which are involved in inflammation. In cancer cells, 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been shown to inhibit cell proliferation and induce cell death. Additionally, 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 in lab experiments is its selectivity for the P2Y6 receptor. This selectivity allows for the specific inhibition of this receptor without affecting other purinergic receptors. However, one limitation of using 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578. One direction is the investigation of the role of the P2Y6 receptor in other diseases, such as cardiovascular disease and diabetes. Another direction is the development of more potent and selective antagonists of the P2Y6 receptor. Additionally, the use of 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 in combination with other drugs, such as chemotherapy agents, could lead to more effective cancer treatments.
Métodos De Síntesis
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 can be synthesized using a multi-step process. The first step involves the reaction of 2-methylphenylamine with 3-pyridinemethanesulfonyl chloride to form N-(2-methylphenyl)-3-pyridinemethanesulfonamide. This intermediate is then reacted with sodium hydride and 1-bromo-2-methylbenzene to form 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578. The final product is purified using column chromatography.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-N-pyridin-3-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-11-5-2-3-6-12(11)10-18(16,17)15-13-7-4-8-14-9-13/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXFUBCBDZQXKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-N-(pyridin-3-yl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171144.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide](/img/structure/B5171151.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B5171159.png)
![N-cyclooctyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171165.png)
![propyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5171175.png)
![methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5171182.png)
![3-[(3-fluorophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5171199.png)
![3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5171210.png)


![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzothiazole](/img/structure/B5171228.png)
![3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B5171234.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5171240.png)